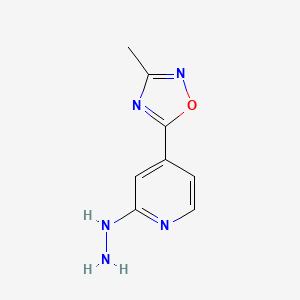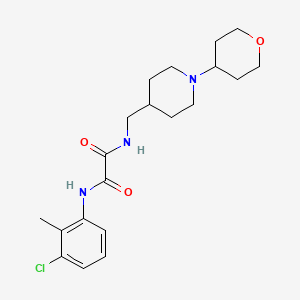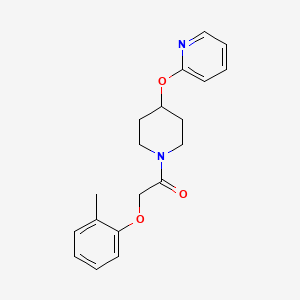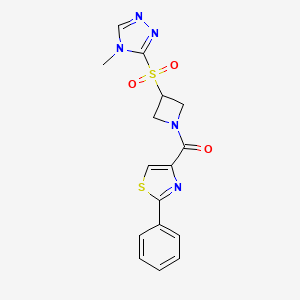
5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide (abbreviated as 5-ABITC) is a heterocyclic compound that has been studied for its various applications in scientific research. It has been used as a ligand in coordination chemistry, as a precursor for the synthesis of biologically active compounds, and for its potential application in drug design.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have been dedicated to the synthesis and structural elucidation of triazole compounds, including those similar to 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide. For instance, Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for preparing protected versions of triazole amino acids, aiming to facilitate the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. This method addresses the challenges posed by the Dimroth rearrangement, showcasing the versatility of triazoles in organic synthesis (Ferrini et al., 2015).
Bioactive Applications
The bioactive potentials of triazole derivatives have been explored in various contexts. Hebishy et al. (2020) reported on the antiavian influenza virus activity of novel benzamide-based 5-aminopyrazoles and their fused heterocycles. The study identified several compounds with significant antiviral activities, highlighting the potential of triazole-based structures in antiviral drug development (Hebishy et al., 2020). Another example is the work by Bektaş et al. (2007), who synthesized new 1,2,4-triazole derivatives with antimicrobial activities, further demonstrating the utility of triazole compounds in creating effective antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
The search for novel anticancer agents has also led to the investigation of triazole derivatives. Butler et al. (2013) synthesized a series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, demonstrating cytotoxic effects against the MCF-7 breast cancer cell line. The study illustrates the potential of incorporating triazole structures into anticancer drug design, with some compounds showing superior activity compared to established drugs like cisplatin (Butler et al., 2013).
Propriétés
IUPAC Name |
5-amino-1-benzyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13(2)15-8-10-16(11-9-15)21-19(25)17-18(20)24(23-22-17)12-14-6-4-3-5-7-14/h3-11,13H,12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKWSCCFZHLUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)







![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2680902.png)
